molecular formula C7H8N2O B13803943 2-Acetyl-2-methyl-succinonitrile

2-Acetyl-2-methyl-succinonitrile

Cat. No.: B13803943
M. Wt: 136.15 g/mol
InChI Key: KSNOOUANCWTRHQ-UHFFFAOYSA-N
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Description

2-Acetyl-2-methyl-succinonitrile is an organic compound with the molecular formula C7H8N2O It is a derivative of succinonitrile, characterized by the presence of an acetyl group and a methyl group attached to the succinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-2-methyl-succinonitrile can be synthesized through various organic synthesis methods. One common method involves the hydrocyanation of acrylonitrile, followed by subsequent reactions to introduce the acetyl and methyl groups. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrocyanation processes, followed by purification steps to isolate the compound. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-methyl-succinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-Acetyl-2-methyl-succinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetyl-2-methyl-succinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Succinonitrile: A simpler nitrile with the formula C4H4N2.

    Malononitrile: A di-nitrile with three carbon atoms.

    Glutaronitrile: A di-nitrile with five carbon atoms.

    Adiponitrile: A di-nitrile with six carbon atoms.

Uniqueness

2-Acetyl-2-methyl-succinonitrile is unique due to the presence of both acetyl and methyl groups, which impart distinct chemical properties and reactivity compared to other nitriles. These functional groups enable a wider range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-acetyl-2-methylbutanedinitrile

InChI

InChI=1S/C7H8N2O/c1-6(10)7(2,5-9)3-4-8/h3H2,1-2H3

InChI Key

KSNOOUANCWTRHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CC#N)C#N

Origin of Product

United States

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